molecular formula C2H4Br2O B6596888 2,2-Dibromoethanol CAS No. 83206-47-7

2,2-Dibromoethanol

Cat. No.: B6596888
CAS No.: 83206-47-7
M. Wt: 203.86 g/mol
InChI Key: OGZJULUCZAZKHP-UHFFFAOYSA-N
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Description

2,2-Dibromoethanol is an organic compound with the molecular formula C₂H₄Br₂O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms and one hydroxyl group attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromoethanol can be synthesized through the bromination of ethanol. The reaction typically involves the addition of bromine to ethanol in the presence of a catalyst. Another method involves the reaction of ethylene with bromine in the presence of water, which results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale bromination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromoethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form simpler alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

2,2-Dibromoethanol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the manufacture of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dibromoethanol involves its interaction with various molecular targets and pathways. The bromine atoms can participate in electrophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make this compound a versatile compound in chemical reactions and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Tribromoethanol: Similar in structure but contains an additional bromine atom.

    2,2-Dichloroethanol: Contains chlorine atoms instead of bromine.

    2,2-Difluoroethanol: Contains fluorine atoms instead of bromine.

Uniqueness

2,2-Dibromoethanol is unique due to its specific combination of bromine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2-dibromoethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2O/c3-2(4)1-5/h2,5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJULUCZAZKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232224
Record name Ethanol, 2,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83206-47-7
Record name Ethanol, 2,2-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083206477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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